1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13544369
InChI: InChI=1S/C15H22O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,13,15-16H,3,5,7-9H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)C(CCC2OCCCO2)O
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol

1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

CAS No.:

Cat. No.: VC13544369

Molecular Formula: C15H22O5

Molecular Weight: 282.33 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol -

Specification

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
IUPAC Name 1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Standard InChI InChI=1S/C15H22O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,13,15-16H,3,5,7-9H2,1-2H3
Standard InChI Key SXEHBYBWBYGCJG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C(CCC2OCCCO2)O
Canonical SMILES COC1=CC(=C(C=C1)OC)C(CCC2OCCCO2)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol features a central propanol backbone (-CH2-CH2-CH2-OH\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-OH}) connecting two distinct moieties:

  • A 2,5-dimethoxyphenyl group, where methoxy (-OCH3\text{-OCH}_3) substituents occupy the 2- and 5-positions on the aromatic ring.

  • A 1,3-dioxane ring, a six-membered cyclic ether with oxygen atoms at the 1- and 3-positions.

The compound’s IUPAC name, 1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol, reflects this arrangement . Its stereochemistry remains unspecified in available literature, though the dioxane ring’s chair conformation and the propanol chain’s flexibility likely influence its reactivity and intermolecular interactions.

Comparative Structural Analysis

Table 1 contrasts key structural attributes of 1-(2,5-dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol with analogs:

Compound NameSubstituents on Phenyl RingMolecular FormulaMolecular Weight (g/mol)
1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol2,5-dimethoxyC15H22O5\text{C}_{15}\text{H}_{22}\text{O}_5282.33
1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol2,4-dimethoxyC15H22O5\text{C}_{15}\text{H}_{22}\text{O}_5282.33
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol3,4-dimethylC15H22O3\text{C}_{15}\text{H}_{22}\text{O}_3250.33

The substitution pattern on the phenyl ring significantly alters electronic and steric properties. Methoxy groups, being electron-donating, enhance solubility in polar solvents compared to methyl groups.

Synthesis and Purification Strategies

Purification Techniques

Post-synthesis purification typically involves:

  • Recrystallization: Selective solubility in solvents like ethanol or ethyl acetate.

  • Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the target compound.

Physicochemical Properties

Spectral and Thermal Characteristics

Though experimental data for the 2,5-dimethoxy variant are scarce, inferences from analogs include:

  • IR Spectroscopy: Peaks corresponding to hydroxyl (3300cm1\sim 3300 \, \text{cm}^{-1}), ether (11001250cm11100-1250 \, \text{cm}^{-1}), and aromatic C–H stretching (30003100cm13000-3100 \, \text{cm}^{-1}).

  • NMR Spectroscopy:

    • 1H^1\text{H}: Methoxy singlets (δ3.753.85\delta 3.75-3.85), aromatic protons (δ6.57.2\delta 6.5-7.2), and dioxane ring protons (δ3.44.2\delta 3.4-4.2).

    • 13C^{13}\text{C}: Quaternary carbons of the dioxane ring (δ95105\delta 95-105) and methoxy carbons (δ5560\delta 55-60) .

Solubility and Stability

The compound’s solubility profile is hypothesized to favor polar aprotic solvents (e.g., DMSO, acetone) due to its methoxy and hydroxyl groups. Stability under ambient conditions is likely moderate, with degradation risks under strong acids/bases or prolonged UV exposure.

CompoundHypothesized ActivityEvidence Quality
1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanolAnti-inflammatoryTheoretical
1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanolAnalgesicIn vitro models
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanolLow bioactivityLimited data

Future Research Directions

Empirical Validation

  • In vitro assays: Screen for COX-1/COX-2 inhibition, antioxidant capacity, and cytotoxicity.

  • ADMET profiling: Assess absorption, distribution, metabolism, excretion, and toxicity using computational models or hepatocyte assays .

Structural Optimization

  • Methoxy positioning: Compare 2,5- vs. 2,4-substitutions to optimize electronic effects.

  • Dioxane ring modification: Replace oxygen with sulfur to enhance lipophilicity.

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